molecular formula C12H17NO2 B8748141 tert-Butyl 2-amino-5-methylbenzoate CAS No. 88072-12-2

tert-Butyl 2-amino-5-methylbenzoate

Cat. No.: B8748141
CAS No.: 88072-12-2
M. Wt: 207.27 g/mol
InChI Key: UPVZDNLVAIVVRZ-UHFFFAOYSA-N
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Description

tert-Butyl 2-amino-5-methylbenzoate (CAS 88072-12-2) is a high-purity chemical building block of significant value in organic synthesis and drug discovery. This compound, with a molecular formula of C12H17NO2 and a molecular weight of 207.27 g/mol, is characterized by its tert-butyl ester and an adjacent amino group on the benzoate ring, which serve as key functional handles for further chemical modification . It is particularly useful as a protected intermediate in the synthesis of more complex molecules. The tert-butyl group is of specific interest in medicinal chemistry, as its incorporation into ligands can be leveraged in Nuclear Magnetic Resonance (NMR) spectroscopy to identify ligand binding sites on protein targets through observable nuclear Overhauser effects (NOEs) . This provides researchers with a practical method to pinpoint binding locations without prior specific protein NMR assignments, facilitating the development of tightly binding inhibitors. Researchers utilize this compound under a "For Research Use Only" designation, strictly for laboratory research and further manufacturing use in pharmaceuticals. It is not intended for diagnostic or therapeutic applications, nor for human or animal use . Proper storage conditions are recommended to be sealed in a dry environment at 2-8°C .

Properties

CAS No.

88072-12-2

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

tert-butyl 2-amino-5-methylbenzoate

InChI

InChI=1S/C12H17NO2/c1-8-5-6-10(13)9(7-8)11(14)15-12(2,3)4/h5-7H,13H2,1-4H3

InChI Key

UPVZDNLVAIVVRZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N)C(=O)OC(C)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

Methyl 2-amino-5-methylbenzoate Structure: Substitutes the tert-butyl group with a methyl ester. Physical Properties: Appears as a yellow solid, contrasting with tert-butyl derivatives, which may exhibit different crystallinity due to the tert-butyl group’s bulk . Reactivity: Methyl esters are less sterically hindered, enabling easier hydrolysis under basic conditions. tert-Butyl esters, however, require acidic conditions for cleavage, making them superior protecting groups in multistep syntheses . Applications: Both serve as synthetic intermediates, but the tert-butyl variant’s stability favors applications requiring prolonged reaction steps or harsh conditions .

They offer moderate steric hindrance and solubility, but tert-butyl derivatives remain preferred for enhanced stability .

tert-Butyl Alcohol Derivatives Compounds like tert-butyl alcohol (–8) highlight the reactivity of the tert-butyl group. While tert-butyl alcohol is flammable and reacts violently with oxidizers, tert-butyl esters (e.g., tert-butyl 2-amino-5-methylbenzoate) are less volatile but may still require precautions against decomposition under acidic conditions .

Q & A

Q. What are the standard synthetic protocols for preparing tert-butyl 2-amino-5-methylbenzoate, and how can purity be optimized?

The synthesis typically involves multi-step strategies:

  • Amine Protection : React the free amine group with Boc (tert-butoxycarbonyl) anhydride under basic conditions (e.g., NaHCO₃ in THF at 0–5°C) to prevent unwanted side reactions .
  • Esterification : Use coupling agents like DCC (dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) to activate the carboxylic acid for reaction with tert-butanol .
  • Deprotection : Remove the Boc group under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) .
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to isolate high-purity product .

Q. What safety precautions are critical when handling this compound in laboratory settings?

Key precautions include:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to minimize inhalation risks, as volatile byproducts (e.g., carbon monoxide) may form during decomposition .
  • Storage : Keep the compound in a tightly sealed container, away from heat and ignition sources, in a cool, dry environment .

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structure of tert-butyl 2-amino-5-methylbenzoate?

  • ¹H/¹³C NMR : Identify the tert-butyl group via a singlet at ~1.3 ppm (9H) and aromatic protons at 6.5–7.5 ppm. The ester carbonyl appears at ~165–170 ppm in ¹³C NMR .
  • IR Spectroscopy : Confirm the presence of amine (N–H stretch at ~3400 cm⁻¹) and ester (C=O stretch at ~1720 cm⁻¹) functional groups .
  • Mass Spectrometry : Validate the molecular ion peak at m/z corresponding to the molecular formula (C₁₂H₁₇NO₂, calculated m/z 207.3) .

Advanced Research Questions

Q. What strategies resolve contradictions between predicted and observed spectroscopic data for tert-butyl 2-amino-5-methylbenzoate derivatives?

  • Variable-Temperature NMR : Resolve dynamic conformational equilibria (e.g., axial vs. equatorial tert-butyl positions) by cooling samples to –40°C to slow molecular motion .
  • DFT Calculations : Model solvent effects explicitly (e.g., including methanol molecules) to explain discrepancies between gas-phase predictions and experimental solution-phase data .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or substituent positioning for crystalline derivatives .

Q. How can computational modeling guide reaction optimization for synthesizing tert-butyl 2-amino-5-methylbenzoate analogs?

  • Transition State Analysis : Use DFT to identify energy barriers for key steps (e.g., esterification or deprotection) and optimize reaction temperatures .
  • Solvent Selection : Predict solubility and stability via COSMO-RS (Conductor-like Screening Model for Real Solvents) to select ideal reaction media .
  • Molecular Docking : Screen analogs for potential bioactivity by simulating interactions with protein targets (e.g., enzymes or receptors) .

Q. What methodological approaches analyze the steric effects of the tert-butyl group in structure-activity relationship (SAR) studies?

  • Comparative SAR : Synthesize analogs with smaller substituents (e.g., methyl or isobutyl) to evaluate steric hindrance impacts on binding affinity .
  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions to quantify steric clashes or favorable hydrophobic contacts .
  • Torsional Angle Analysis : Use NOESY NMR to study rotational restrictions imposed by the tert-butyl group in solution .

Q. How should researchers address discrepancies in reported biological activities of tert-butyl 2-amino-5-methylbenzoate derivatives?

  • Control Experiments : Verify assay conditions (e.g., pH, temperature) and exclude solvent interference (e.g., DMSO cytotoxicity) .
  • Enantiomeric Purity : Use chiral HPLC or polarimetry to confirm stereochemical consistency, as impurities may skew activity results .
  • Dose-Response Validation : Replicate dose curves across multiple cell lines or enzymatic assays to rule out false positives/negatives .

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